molecular formula C18H25N3O3 B12175098 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

Cat. No.: B12175098
M. Wt: 331.4 g/mol
InChI Key: ZXQWSISONCPGNC-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide: is a complex organic compound that features a pyrrolidine ring and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from 1-ethylpyrrolidine through a series of reactions involving alkylation and cyclization.

    Quinoline Derivative Preparation: The quinoline derivative is prepared by hydroxylation and subsequent functional group modifications.

    Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the quinoline derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include quinoline derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted amides or ethers, depending on the nucleophile used.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.

    Quinoline Derivatives: Compounds such as hydroxyquinolines and quinoline carboxamides.

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is unique due to its specific combination of a pyrrolidine ring and a quinoline derivative, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C18H25N3O3/c1-2-21-9-3-4-14(21)11-19-18(23)12-24-15-7-5-13-6-8-17(22)20-16(13)10-15/h5,7,10,14H,2-4,6,8-9,11-12H2,1H3,(H,19,23)(H,20,22)

InChI Key

ZXQWSISONCPGNC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)COC2=CC3=C(CCC(=O)N3)C=C2

Origin of Product

United States

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